3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide
CAS No.: 666844-61-7
Cat. No.: VC21139279
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 666844-61-7 |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate |
| Standard InChI | InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) |
| Standard InChI Key | QBNAYCYSEPWHBR-UHFFFAOYSA-N |
| SMILES | CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N |
| Canonical SMILES | CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N |
Introduction
Chemical Properties and Structure
Basic Identification
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is registered with the Chemical Abstracts Service (CAS) under the number 666844-61-7. This unique identifier ensures proper tracking and referencing of the compound in scientific literature and commercial databases . The compound is also known by several synonyms, including:
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3-[(Benzyloxycarbonyl)amino]-2,2-di(methyl)propionamide
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N-(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Benzyl Ester
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(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Phenylmethyl Ester
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Carbamic acid, N-(3-amino-2,2-dimethyl-3-oxopropyl)-, phenylmethyl ester
Chemical Structure and Composition
The compound possesses a molecular formula of C13H18N2O3, with a corresponding molecular weight of 250.29 g/mol . Its structure features a benzyloxycarbonyl group attached to an amino group, which is linked to a dimethylpropanamide moiety. This configuration provides the compound with specific chemical and physical properties that make it valuable for pharmaceutical applications.
The IUPAC name for the compound is benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate, which precisely describes its chemical structure and functional groups. In terms of structure representation, the compound can be described using various chemical notations:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) |
| Standard InChIKey | QBNAYCYSEPWHBR-UHFFFAOYSA-N |
| SMILES | CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N |
| Canonical SMILES | CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N |
Physical Properties
The physical properties of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide are essential for understanding its behavior in various chemical reactions and pharmaceutical formulations:
| Property | Value |
|---|---|
| Physical Appearance | White Solid |
| Solubility | Soluble in dichloromethane and methanol |
| Molecular Weight | 250.29 g/mol |
| Creation Date | 2007-02-09 (PubChem) |
| Modification Date | 2025-03-01 (PubChem) |
Synthesis Methods
The synthesis of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide involves specific chemical reactions designed to produce a high-purity product suitable for pharmaceutical applications. While the search results don't provide detailed synthesis protocols, it can be deduced that the compound is synthesized through a process involving the protection of an amino group with a benzyloxycarbonyl (Cbz) group.
The synthesis typically involves the following general steps:
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Protection of the amino group of the starting material (3-Amino-2,2-dimethylpropanamide, CAS: 324763-51-1) with a benzyloxycarbonyl group
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This is likely achieved using benzyl chloroformate (CAS: 501-53-1), which is a common reagent for introducing the Cbz protecting group
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Optimization of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity
The compound 3-Amino-2,2-dimethylpropanamide (the non-protected precursor) has different physical properties, including:
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Melting Point: 74-75ºC
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Boiling Point: 270.6±23.0°C at 760 mmHg
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Flash Point: 117.5±22.6°C
This synthesis is a critical step in the production pathway of more complex pharmaceutical compounds, particularly Aliskiren, where the benzyloxycarbonyl group serves as a protecting group that can be selectively removed later in the synthesis sequence.
Applications in Medicinal Chemistry
Role in Aliskiren Synthesis
The primary application of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is as a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used in the treatment of hypertension . Aliskiren works by inhibiting the enzyme renin, which plays a crucial role in the renin-angiotensin system (RAS) involved in blood pressure regulation.
The compound's specific structural features are essential for the pharmacophore development of Aliskiren. The benzyloxycarbonyl group serves as a protecting group for the amino functionality during subsequent synthetic steps, allowing for selective chemical modifications at other positions of the molecule without affecting the protected amino group.
Research Findings and Characterization
Research involving 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide has focused primarily on its role in pharmaceutical synthesis and its characterization. Analytical techniques commonly used for the characterization of this compound include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry
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High-Performance Liquid Chromatography (HPLC)
These analytical methods are essential for confirming the identity and purity of the compound, which typically achieves a purity level exceeding 95%. Such high purity is crucial for its application in pharmaceutical synthesis, where impurities could lead to unwanted side reactions or contamination of the final drug product.
A significant research publication mentioning this compound is:
This publication likely discusses the role of the compound in the development of renin inhibitors, providing valuable insights into its synthetic utility and pharmaceutical applications.
Deuterated Variants
A deuterated version of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide (C13H12D6N2O3) has been developed with CAS number 1285902-39-7 . This deuterated compound has a slightly higher molecular weight of 256.33 g/mol due to the replacement of six hydrogen atoms with deuterium isotopes.
The deuterated variant serves specific research purposes:
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It is used as an intermediate in the synthesis of labeled Aliskiren
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The deuterium labeling allows for tracking the metabolic pathway of Aliskiren in pharmacokinetic studies
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It provides a valuable tool for drug metabolism and pharmacokinetic (DMPK) studies
The development of this deuterated variant demonstrates the ongoing research interest in 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide and its derivatives, particularly in pharmaceutical research and development.
| Supplier | Product Number | Quantity | Price (USD) |
|---|---|---|---|
| TRC | B286065 | 100mg | $90 |
| TRC | B286065 | 1g | $500 |
| Usbiological | 262494 | 100mg | $406 |
| American Custom Chemicals Corporation | APN0002056 | 5mg | $500.23 |
| Biosynth Carbosynth | FB18483 | 10mg | $50 |
| Santa Cruz Biotechnology | sc-396375 | 250mg | $360 |
| Biosave | 003679 | 250mg | Price not specified |
This wide range of pricing reflects differences in purity, packaging, and supplier overhead costs. Researchers should consider these factors when sourcing the compound for their studies.
Related Compounds and Precursors
Several compounds are closely related to 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide, either as precursors or as modified variants:
Precursor Compounds
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3-Amino-2,2-dimethylpropanamide (CAS: 324763-51-1)
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Benzyl Chloroformate (CAS: 501-53-1)
Deuterated Variant
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 (CAS: 1285902-39-7)
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Molecular Formula: C13H12D6N2O3
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Molecular Weight: 256.33 g/mol
Understanding these related compounds provides a more comprehensive view of the synthetic pathways involving 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide and its role in pharmaceutical chemistry.
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